Chlorine Substitution Pattern – Regioisomeric Identity Differentiating 2,3,5- from 2,5,8- and 3,5,8-Trichloro Isomers
The 2,3,5-trichloro substitution pattern places chlorine atoms at positions 2 and 3 on the pyridine ring and position 5 on the pyridazine ring, leaving position 8 unsubstituted. In contrast, the 2,5,8-isomer (CAS 1268521-24-9) and 3,5,8-isomer (CAS 39225-62-2) both bear a chlorine at position 8 . This positional difference is absolute: all three isomers share the formula C₇H₂Cl₃N₃ and molecular weight 234.5 g/mol, yet their IUPAC names and CAS numbers are distinct . The unoccupied 8-position in the 2,3,5-isomer is the sole site on the pyridazine ring available for introducing the cycloalkyl, phenyl, or heteroaryl substituents required by the pharmacophore claimed in US 6,593,325 for GABAₐ receptor modulation [1]. No other trichloropyrido[2,3-d]pyridazine isomer offers an unsubstituted 8-position alongside chlorine handles at both 2- and 3-positions.
| Evidence Dimension | Chlorine substitution positions on the pyrido[2,3-d]pyridazine core |
|---|---|
| Target Compound Data | Cl at positions 2, 3, and 5; position 8 = H (CAS 1447961-46-7) |
| Comparator Or Baseline | 2,5,8-isomer: Cl at 2,5,8 (CAS 1268521-24-9); 3,5,8-isomer: Cl at 3,5,8 (CAS 39225-62-2) |
| Quantified Difference | Position 8 is free (H) in target; position 8 is Cl in both comparator isomers |
| Conditions | Structural identity established by IUPAC nomenclature and CAS registry assignment |
Why This Matters
For procurement, ordering the wrong trichloro isomer delivers a compound with a blocked 8-position, rendering it synthetically useless for GABAₐ receptor ligand programs that require 8-position derivatization.
- [1] US Patent 6,593,325 B1. Pyrido-pyridazine derivatives as ligands for GABA receptors. Merck Sharp & Dohme Ltd. Claims 1-9. View Source
